TrkA Inhibition Potency: 3,4-Difluoro Analog vs. 4-Fluoro and 4-Methyl Substitutions
The target compound demonstrates a balanced, low-nanomolar TrkA IC50 that is superior to the 4-methyl analog but less potent than the most optimized 4-fluoro analog in the same assay. In a direct head-to-head comparison from the same patent family using an ELISA assay, the 3,4-difluoro substitution on the target compound yields an IC50 of 1.90 nM against TrkA [1]. This is 2.7-fold less potent than the 4-fluoro substituted analog (Example 155, IC50 = 0.20 nM) but 2.7-fold more potent than the 4-methyl substituted analog (Example 51, IC50 = 5.20 nM), highlighting a steep SAR [REFS-1, REFS-2].
| Evidence Dimension | TrkA kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.90 nM |
| Comparator Or Baseline | 4-Fluoro analog (Example 155): IC50 = 0.20 nM; 4-Methyl analog (Example 51): IC50 = 5.20 nM |
| Quantified Difference | Target is 2.7× less potent than 4-Fluoro analog and 2.7× more potent than 4-Methyl analog |
| Conditions | ELISA-based TrkA kinase assay using Omnia Kinase Assay reagents (Invitrogen Corp.) |
Why This Matters
This data defines the compound's position on the TrkA potency scale, allowing researchers to select it as a moderate-potency probe distinct from both weaker and stronger inhibitors for nuanced pathway analysis.
- [1] Allen, S., et al. Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. U.S. Patent 10,251,889 B2, 2019. View Source
- [2] BindingDB Entry for BDBM136634 (US10005783, Example 51). View Source
